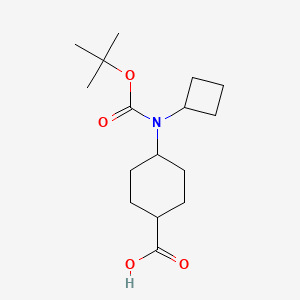
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom and a trifluoropropyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropylamine and 4-iodopyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Reaction Steps: The trifluoropropylamine is reacted with 4-iodopyrazole in the presence of a catalyst, typically palladium on carbon (Pd/C), to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific chemical properties, such as its reactivity and the effects of the iodine atom on its overall behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C6H6F3IN2 |
|---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2 |
InChI Key |
WSUWJFDFUAXGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)



![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
